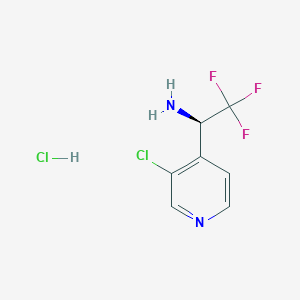

(R)-1-(3-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine hcl

Description

This compound is a chiral amine derivative featuring a pyridine core substituted with a chlorine atom at the 3-position and a trifluoroethylamine group at the 4-position. The (R)-stereochemistry at the chiral center distinguishes it from its enantiomer. As a hydrochloride salt, it exhibits enhanced solubility in polar solvents, making it suitable for pharmaceutical and agrochemical applications.

Properties

Molecular Formula |

C7H7Cl2F3N2 |

|---|---|

Molecular Weight |

247.04 g/mol |

IUPAC Name |

(1R)-1-(3-chloropyridin-4-yl)-2,2,2-trifluoroethanamine;hydrochloride |

InChI |

InChI=1S/C7H6ClF3N2.ClH/c8-5-3-13-2-1-4(5)6(12)7(9,10)11;/h1-3,6H,12H2;1H/t6-;/m1./s1 |

InChI Key |

AZWCEZWRZNXNFU-FYZOBXCZSA-N |

Isomeric SMILES |

C1=CN=CC(=C1[C@H](C(F)(F)F)N)Cl.Cl |

Canonical SMILES |

C1=CN=CC(=C1C(C(F)(F)F)N)Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 3-chloropyridine and 2,2,2-trifluoroethanamine.

Coupling Reaction: The 3-chloropyridine is subjected to a coupling reaction with 2,2,2-trifluoroethanamine under controlled conditions. This reaction is often catalyzed by a palladium catalyst in the presence of a base such as potassium carbonate.

Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of ®-1-(3-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

®-1-(3-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

Neurological Disorders

Research indicates that (R)-1-(3-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine hydrochloride exhibits significant biological activity. It has been studied for its potential applications in treating neurological disorders due to its ability to modulate enzyme activity and interact with various receptors. The compound's lipophilicity may enhance its ability to cross the blood-brain barrier, making it a candidate for further investigation in neuropharmacology.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory properties. Studies suggest that it can inhibit specific inflammatory pathways, which could lead to therapeutic applications in treating conditions characterized by excessive inflammation. Ongoing research aims to elucidate the specific mechanisms of action involved.

Table 2: Potential Therapeutic Applications

| Condition | Mechanism of Action |

|---|---|

| Neurological disorders | Modulation of enzyme activity |

| Inflammatory conditions | Inhibition of inflammatory pathways |

Synthetic Organic Chemistry

In synthetic organic chemistry, (R)-1-(3-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine hydrochloride serves as a versatile building block for synthesizing various compounds. Its unique electronic properties make it suitable for developing novel materials with specific functionalities. The trifluoromethyl group enhances the stability and reactivity of derivatives formed from this compound.

Case Study: Synthesis of Related Compounds

A study demonstrated the synthesis of several derivatives from (R)-1-(3-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine hydrochloride. These derivatives were evaluated for their biological activities and structural similarities to existing pharmaceuticals. The findings indicated that modifications to the trifluoromethyl group could significantly alter biological activity and binding affinity to target receptors.

Mechanism of Action

The mechanism of action of ®-1-(3-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. The chloropyridine moiety can interact with nucleophilic sites in biological molecules, leading to various biochemical effects.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their distinguishing features:

Key Insights from Structural Variations

Halogen Substituents: Chlorine (Cl) vs. Positional Effects: Substitution at the 3-position (target compound) vs. 2- or 5-position () alters steric and electronic interactions with target proteins or receptors.

Stereochemistry :

- The (R)-configuration in the target compound vs. the (S)-configuration in could lead to divergent pharmacological profiles, as enantiomers often exhibit distinct interactions with chiral biological targets.

Trifluoroethyl Group: The presence of the -CF₃ group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs (e.g., ). This group is common in CNS-targeting drugs due to its ability to cross the blood-brain barrier.

Salt Form :

- Hydrochloride salts (target compound, ) improve aqueous solubility, whereas free bases () may offer better organic-phase compatibility for synthetic applications.

Biological Activity

(R)-1-(3-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, including enzyme modulation, receptor interactions, and potential therapeutic applications.

- Molecular Formula : C7H7ClF3N

- Molecular Weight : 247.04 g/mol

- CAS Number : 132915-80-1

The compound features a trifluoromethyl group and a chloropyridine moiety, which contribute to its enhanced lipophilicity and potential bioavailability. These properties suggest that it may interact favorably with various biological targets.

Research indicates that (R)-1-(3-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine hydrochloride exhibits significant biological activity through:

- Enzyme Modulation : The compound has been shown to modulate the activity of specific enzymes. The trifluoromethyl group enhances binding affinity, which may improve the efficacy of enzyme inhibition or activation.

- Receptor Interactions : Preliminary studies suggest that this compound interacts with various receptors involved in neurological processes and inflammation pathways. The exact receptors and pathways affected are still under investigation.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Modulation | Modulates activity of specific enzymes; enhances binding affinity due to trifluoromethyl group. |

| Receptor Interaction | Potential interactions with receptors related to neurological disorders and inflammation. |

| Therapeutic Potential | Investigated for applications in treating neurological disorders and as an anti-inflammatory agent. |

Case Studies and Research Findings

Several studies have explored the biological activity of (R)-1-(3-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine hydrochloride:

- Neuroprotective Effects : In vitro studies have suggested that the compound may exhibit neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. Specific EC50 values indicate varying potencies depending on the target enzyme or receptor.

- Anti-inflammatory Properties : Research has indicated that this compound may have anti-inflammatory effects, potentially through inhibition of pro-inflammatory cytokines. Further studies are required to elucidate the specific pathways involved.

- Comparative Studies : Structural analogs have been tested for their biological activities to establish a similarity index and understand the impact of structural modifications on efficacy. For instance, compounds with similar trifluoromethyl groups showed varying degrees of activity, highlighting the importance of molecular structure in determining biological function.

Table 2: Comparative Activity of Structural Analogs

| Compound Name | CAS Number | EC50 (μM) | Similarity Index |

|---|---|---|---|

| (S)-2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride | 336105-46-5 | 0.10 | 1.00 |

| 2,2,2-Trifluoro-1-(pyridin-4-yl)ethanamine dihydrochloride | 2153472-94-5 | 0.20 | 0.88 |

| 3,3,3-Trifluoro-1-(pyridin-3-yl)propan-1-amine | 1250480-39-7 | 0.15 | 0.83 |

Q & A

Basic: What are the standard synthetic routes for (R)-1-(3-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine HCl, and how is stereochemical purity ensured during synthesis?

Methodological Answer:

The synthesis typically involves coupling 3-chloropyridine-4-carbaldehyde derivatives with 2,2,2-trifluoroethan-1-amine under reductive amination conditions (e.g., NaBH₃CN or H₂/Pd-C). For stereochemical control, chiral resolution via diastereomeric salt formation or enantioselective catalysis (e.g., chiral auxiliaries) is employed. Post-synthesis, preparative HPLC with chiral columns (e.g., Chiralpak IA/IB) or polarimetry validates enantiomeric purity .

Basic: Which analytical techniques are most effective for characterizing this compound's purity and structure?

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR : Assigns proton environments (e.g., trifluoroethyl signals at δ 3.8–4.2 ppm and pyridyl protons at δ 7.5–8.5 ppm) .

- LCMS/HRMS : Confirms molecular ion peaks (e.g., [M+H]+ ≈ 255.03 Da) and isotopic patterns (Cl/F contributions) .

- HPLC with UV/ELSD : Quantifies purity (>98% for research-grade material) using C18 columns (acetonitrile/water + 0.1% TFA) .

- X-ray crystallography : Resolves ambiguous stereochemistry in crystalline derivatives .

Advanced: How can conflicting NMR data from different synthetic batches be resolved?

Methodological Answer:

Batch inconsistencies often arise from residual solvents, tautomerism, or diastereomeric impurities. To resolve discrepancies:

- Variable Temperature (VT) NMR : Identifies dynamic processes (e.g., rotamers) by analyzing signal coalescence at elevated temperatures .

- 2D NMR (COSY, HSQC) : Maps coupling networks to distinguish regioisomers or confirm substitution patterns .

- Spiking experiments : Compare with authentic samples (e.g., (S)-enantiomer) to confirm stereochemical assignments .

Advanced: What computational methods predict the compound's reactivity in nucleophilic substitution reactions?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) model transition states and activation barriers for reactions at the 3-chloropyridyl site. Key steps:

- Geometry optimization : Minimizes energy for ground/excited states.

- Natural Bond Orbital (NBO) analysis : Quantifies charge distribution at reactive centers (e.g., Cl-substituted pyridine).

- Solvent effects : Incorporate PCM models to simulate polar aprotic environments (e.g., DMF, THF) .

Advanced: How can researchers establish structure-activity relationships (SAR) for this compound in medicinal chemistry?

Methodological Answer:

SAR studies require:

- Analog synthesis : Modify substituents (e.g., replace Cl with Br/F; vary trifluoroethyl chain length) to assess electronic/steric effects .

- Biological assays : Test analogs against target proteins (e.g., kinase inhibition) using SPR or fluorescence polarization.

- Molecular docking : Align with X-ray structures of target receptors (e.g., EGFR) to identify key binding interactions (e.g., H-bonding with pyridyl N) .

Basic: What are the stability considerations for storing (R)-1-(3-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine HCl?

Methodological Answer:

The compound is hygroscopic and light-sensitive. Best practices:

- Storage : Desiccated at -20°C under inert gas (N₂/Ar) in amber glass vials.

- Stability monitoring : Periodic HPLC analysis detects degradation (e.g., hydrolysis of the amine-HCl salt) .

Advanced: How can enantiomeric excess (ee) be optimized during large-scale synthesis?

Methodological Answer:

- Chiral catalysts : Use Ru-BINAP complexes for asymmetric hydrogenation of imine intermediates.

- Kinetic resolution : Employ lipases (e.g., Candida antarctica) to selectively hydrolyze undesired enantiomers.

- Crystallization-induced diastereomer resolution : Co-crystallize with chiral acids (e.g., L-tartaric acid) to enhance ee >99% .

Advanced: What strategies mitigate fluorinated byproduct formation during synthesis?

Methodological Answer:

Trifluoroethylamine derivatives may undergo defluorination under basic conditions. Mitigation includes:

- Low-temperature reactions : Conduct steps at 0–5°C to minimize β-fluoride elimination.

- Protecting groups : Use Boc/Troc groups to shield the amine during harsh reactions.

- LCMS monitoring : Track [M–HF]+ ions (Δm/z = 20 Da) to detect degradation early .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.